molecular formula C₁₁H₂₀O₂ B154043 Methyl (E)-8-methylnon-6-enoate CAS No. 112375-54-9

Methyl (E)-8-methylnon-6-enoate

Cat. No. B154043
M. Wt: 184.27 g/mol
InChI Key: VGNUXABWYPYWTB-SOFGYWHQSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its major uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Transformations

Methyl (E)-8-methylnon-6-enoate is a compound involved in the synthesis and transformation of various chemical structures. It serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. This is evident in the work of Pizzioli et al. (1998) who demonstrated its application in synthesizing multifunctional compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Photochemical Reactions

The compound also plays a role in photochemical reactions. For instance, Baeckström (1978) investigated the photochemical transformations of methyl E- and Z-4,4,6-trimethyl-2,5-dienoate, a related compound, highlighting the diverse potential of such molecules in photochemical studies (Baeckström, 1978).

Natural Occurrence and Biodiversity

Studies like that by Nawrath et al. (2010) on the bacterial isolate Chitinophaga Fx7914, revealed the presence of various methyl esters including methyl (E)-8-methylnon-6-enoate. This demonstrates its occurrence in natural systems and potential relevance in studying biodiversity (Nawrath, Gerth, Müller, & Schulz, 2010).

Isotopic Studies

The compound has been used in isotopic studies, as shown by Markai et al. (2002) who used quantitative 2H NMR spectroscopy to determine the natural abundance site-specific 2H isotopic content of various compounds, including methyl (E)-8-methylnon-6-enoate (Markai, Marchand, Mabon, Baguet, Billault, & Robins, 2002).

Organic Synthesis

Methyl (E)-8-methylnon-6-enoate is also utilized in organic synthesis. For instance, Brenna et al. (2012) used enoate reductases to develop a biocatalyzed approach for the synthesis of chiral drugs, indicating the compound's utility in pharmaceutical synthesis (Brenna, Gatti, Manfredi, Monti, & Parmeggiani, 2012).

Environmental and Green Chemistry

In the field of environmental and green chemistry, Vadgama et al. (2020) discussed the synthesis of a similar compound, methyl-12-hydroxyoctadec-9-enoate, using green chemistry principles. This highlights the potential of using methyl (E)-8-methylnon-6-enoate in sustainable chemical practices (Vadgama, Khatkhatay, Odaneth, & Lali, 2020).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include information on its flammability, reactivity, environmental hazards, health hazards, and safe handling procedures .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

methyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNUXABWYPYWTB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-8-methylnon-6-enoate

CAS RN

112375-54-9
Record name 6-Nonenoic acid, 8-methyl-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Markai, PA Marchand, F Mabon, E Baguet… - …, 2002 - Wiley Online Library
… Prior to analysis, the fatty acyl moieties were released as methyl 8-methylnonanoate (3) and methyl E-8-methylnon-6-enoate (4), respectively. A marked and similar nonstatisitical …
GES Batiha, A Alqahtani, OA Ojo, HM Shaheen… - International journal of …, 2020 - mdpi.com
Pepper originated from the Capsicum genus, which is recognized as one of the most predominant and globally distributed genera of the Solanaceae family. It is a diverse genus, …
Number of citations: 129 www.mdpi.com
J Costa, M Sepúlveda, V Gallardo, Y Cayún… - Microorganisms, 2022 - mdpi.com
Opportunistic pathogenic fungi arise in agricultural crops as well as in surrounding human daily life. The recent increase in antifungal-resistant strains has created the need for new …
Number of citations: 2 www.mdpi.com
M Vázquez-Espinosa, AV González-de-Peredo… - Food Chemistry, 2021 - Elsevier
Capsaicinoids and capsinoids compounds have been a focus of special attention for their health benefits. An effective and rapid Ultra-High-Performance Liquid Chromatography (…
Number of citations: 7 www.sciencedirect.com
GA Nayik, A Gull, TA Ganaie - 2022 - books.google.com
An Oleoresin represents the true essence of spices enriched with volatile and non-volatile essential oil and resinous fractions. The oleoresin represents the wholesome flavor of the …
Number of citations: 1 books.google.com

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